Methyltris(tri-sec-butoxysilyloxy)silane
Description
Methyltris(trimethylsiloxy)silane (CAS RN: 17928-28-8) is a silicon-based compound with the molecular formula C₁₀H₃₀O₃Si₄ and a molecular weight of 310.69 g/mol . It is characterized by a central silicon atom bonded to a methyl group and three trimethylsiloxy (–OSi(CH₃)₃) substituents. This compound is notable for its presence in diverse contexts, including:
- Food and Beverages: Identified in fermented pearl millet beverages, where it contributes to flavor and antimicrobial properties .
- Plant Chemistry: Detected in Curtis Melaleuca citrina leaf extracts via GC-MS analysis, accounting for 11.17% of volatile compounds .
- Environmental Samples: Found in water pollution studies as a major organic pollutant in certain regions .
- Biological Activity: Exhibits antimicrobial properties, as highlighted in phytochemical analyses .

Its structural stability and volatility (indicated by boiling point data ) make it suitable for analytical applications, while its functional groups influence its role in flavor enhancement and microbial inhibition.
Properties
CAS No. |
60711-47-9 |
|---|---|
Molecular Formula |
C37H84O12Si4 |
Molecular Weight |
833.4 g/mol |
IUPAC Name |
tributan-2-yl [methyl-bis[tri(butan-2-yloxy)silyloxy]silyl] silicate |
InChI |
InChI=1S/C37H84O12Si4/c1-20-29(10)38-51(39-30(11)21-2,40-31(12)22-3)47-50(19,48-52(41-32(13)23-4,42-33(14)24-5)43-34(15)25-6)49-53(44-35(16)26-7,45-36(17)27-8)46-37(18)28-9/h29-37H,20-28H2,1-19H3 |
InChI Key |
JTMGSJWZRADOSX-UHFFFAOYSA-N |
SMILES |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](C)(O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC |
Canonical SMILES |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](C)(O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC |
Other CAS No. |
60711-47-9 |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
The following table summarizes key structural, functional, and applicational differences between methyltris(trimethylsiloxy)silane and analogous tris-siloxy/keticime-substituted silanes:
Structural and Functional Differences
Substituent Groups :
- Trimethylsiloxy (–OSi(CH₃)₃) : Found in methyltris(trimethylsiloxy)silane and phenethyltris(trimethylsiloxy)silane. These groups confer volatility and thermal stability, making them suitable for analytical and flavor applications .
- Ketoxime (–ON=C(CH₃)R) : Present in KH301 and methylisobutylketoxime derivatives. These groups enable moisture-curable cross-linking in industrial polymers, enhancing adhesion and mechanical properties .
Biological vs. Industrial Roles :
Methyltris(trimethylsiloxy)silane :
- Food Industry : Imparts flavor in fermented beverages and acts as a preservative due to antimicrobial effects .
- Environmental Impact : Detected as a pollutant in water systems, indicating environmental persistence .
Ketoxime-Substituted Silanes :
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